1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester
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Overview
Description
1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester is a heterocyclic compound with significant importance in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of two chlorine atoms and an ethyl ester group attached to the naphthyridine ring, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester typically involves the condensation of appropriate starting materials followed by cyclization and decarboxylation. One common method includes the reaction of 4,6-dichloro-2-aminopyridine with ethyl chloroformate under basic conditions to form the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include naphthyridine oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by preventing the binding of natural ligands, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine derivatives: These compounds share a similar naphthyridine core but differ in the position of nitrogen atoms and substituents.
Quinolines: Quinolines are structurally related but have a different arrangement of nitrogen atoms in the ring system.
Isoquinolines: Isoquinolines also share similarities but have distinct structural features compared to naphthyridines.
Uniqueness
1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms and an ethyl ester group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
CAS No. |
250674-50-1 |
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Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
ethyl 4,6-dichloro-1,5-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)8-5-6(12)10-7(14-8)3-4-9(13)15-10/h3-5H,2H2,1H3 |
InChI Key |
AMBZWUFJQUTNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=C1)Cl)N=C(C=C2)Cl |
Origin of Product |
United States |
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